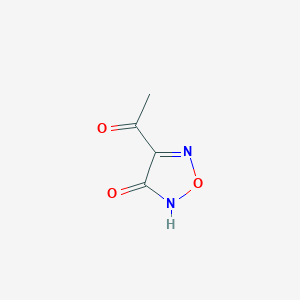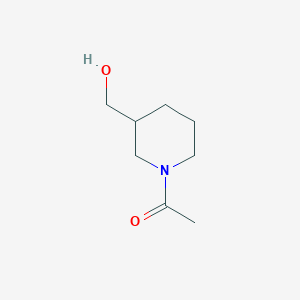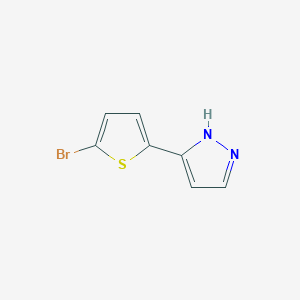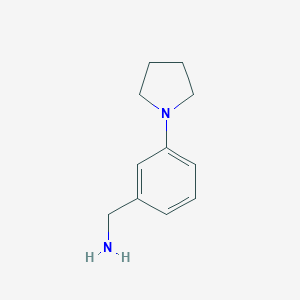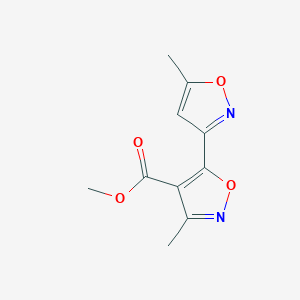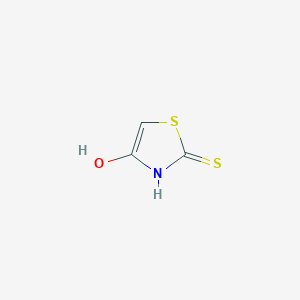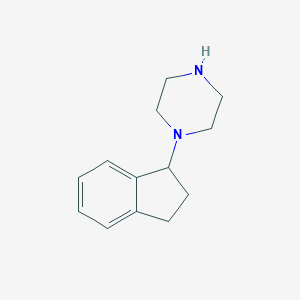
1-Indan-1-yl-piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 1-Indan-1-yl-piperazine involves several chemical strategies designed to incorporate the indan and piperazine structures. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrates a straightforward and efficient process for combining piperazine structures with aromatic systems, providing insights into potential synthetic pathways for 1-Indan-1-yl-piperazine (Balaraju, Kalyani, & Laxminarayana, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Indan-1-yl-piperazine has been elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray crystallography has confirmed the suggested structures of some derivatives, providing a basis for understanding the structural aspects of 1-Indan-1-yl-piperazine (Daldoom et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 1-Indan-1-yl-piperazine derivatives has been explored through various reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. These studies shed light on the reactivity patterns of the indan-piperazine framework and its potential for further functionalization (Ning-wei, 2005).
Physical Properties Analysis
The physical properties of 1-Indan-1-yl-piperazine derivatives, including their crystalline forms and solubility, can be inferred from the detailed characterization of related compounds. X-ray crystallography has revealed polymorphic crystalline forms of some derivatives, indicating the potential for diverse physical properties among 1-Indan-1-yl-piperazine compounds (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-Indan-1-yl-piperazine and its derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for its applications. Studies on compounds with similar structures provide insights into their chemical behavior, such as the catalytic role of piperazine in synthesizing pharmaceutically relevant derivatives (Yousefi, Goli-Jolodar, & Shirini, 2018).
Aplicaciones Científicas De Investigación
Therapeutic Applications and Drug Design
Piperazine derivatives, with their broad spectrum of pharmacological activities, have been pivotal in the rational design of drugs across various therapeutic areas. These compounds exhibit significant medicinal potential across a range of applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural flexibility of the piperazine nucleus allows for slight modifications, which can lead to substantial differences in the medicinal properties of the resulting molecules. This adaptability underscores the importance of piperazine derivatives in drug discovery and development processes, providing valuable insights for researchers aiming to design novel therapeutic agents for a multitude of diseases (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have demonstrated considerable anti-mycobacterial properties, specifically against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extensively drug-resistant (XDR). The versatility of piperazine as a medicinal scaffold is evident in its inclusion in numerous potent molecules targeting MTB. This review highlights the significant anti-mycobacterial compounds developed over the past five decades, emphasizing the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules. Such insights are invaluable for medicinal chemists working on developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).
Environmental Applications
Recent advancements in nanofiltration (NF) membrane technology have spotlighted piperazine-based NF membranes, particularly those featuring a crumpled polyamide layer. These membranes are gaining attention for their potential in enhancing membrane separation performance significantly. The unique crumpled morphologies of these membranes, along with their fabrication methods and the mechanisms underlying their formation, are crucial for improving water permeance, selectivity, and antifouling properties. The environmental applications of these membranes in water softening, purification, and wastewater treatment underscore the importance of piperazine derivatives in addressing critical environmental challenges (Senlin Shao, Fanxi Zeng, Li Long, Xuewu Zhu, L. Peng, Fei Wang, Zhe Yang, & Chuyang Y. Tang, 2022).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOUAMWQYHOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445703 | |
| Record name | 1-Indan-1-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Indan-1-yl-piperazine | |
CAS RN |
185678-56-2 | |
| Record name | 1-Indan-1-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

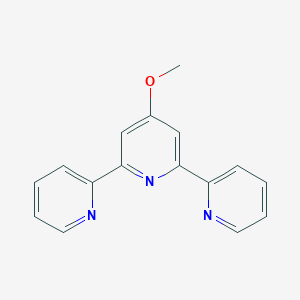
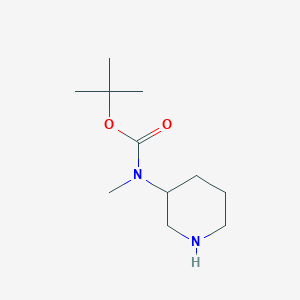
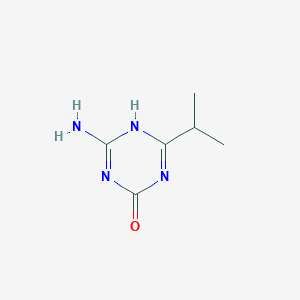
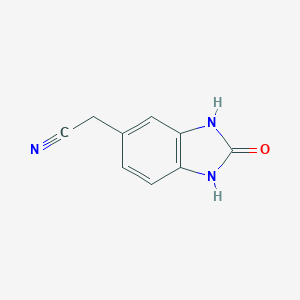
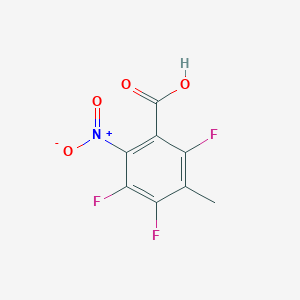
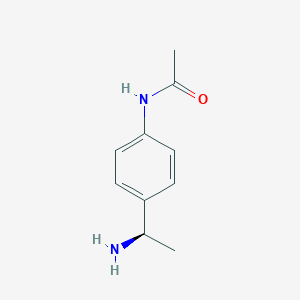
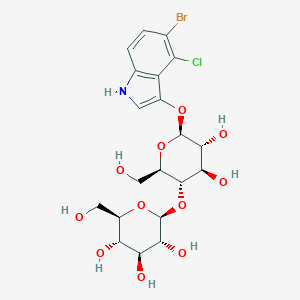
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
